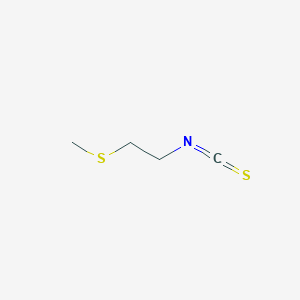

1-Isothiocyanato-2-(methylsulfanyl)ethane

描述

属性

IUPAC Name |

1-isothiocyanato-2-methylsulfanylethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NS2/c1-7-3-2-5-4-6/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRORKJAOHOBIMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90468054 | |

| Record name | 1-isothiocyanato-2-(methylsulfanyl)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90468054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4430-37-9 | |

| Record name | 1-Isothiocyanato-2-(methylthio)ethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4430-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Isothiocyanato-2-(methylsulfanyl)ethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004430379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-isothiocyanato-2-(methylsulfanyl)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90468054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-isothiocyanato-2-(methylsulfanyl)ethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-ISOTHIOCYANATO-2-(METHYLSULFANYL)ETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FU6H57DXN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Isothiocyanato-2-(methylthio)ethane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038442 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

准备方法

Procedure:

- Reagent Preparation : Dissolve 2-(methylthio)ethan-1-amine (7.90 mmol) in chloroform (10 mL) and cool to 0°C.

- Thiophosgene Addition : Add thiophosgene (11.86 mmol) and NaOH (23.7 mmol) in chloroform dropwise.

- Reaction Monitoring : Stir at 0°C for 10 minutes, then warm to room temperature. Monitor by TLC until completion (1–1.5 hours).

- Workup : Extract the organic layer with chloroform, dry over Na₂SO₄, and concentrate under reduced pressure.

- Purification : Use column chromatography (MeOH/CHCl₃ gradient) to isolate the product as a light yellow liquid.

| Parameter | Details |

|---|---|

| Solvent | Chloroform/Water |

| Temperature | 0°C → RT |

| Key Reagents | Thiophosgene, NaOH |

| Purification Method | Column Chromatography |

Microwave-Assisted Desulfurization

A modified approach employs DMT/NMM/TsO⁻ as a desulfurating agent for dithiocarbamate intermediates.

Procedure:

- Dithiocarbamate Formation : React 2-(methylthio)ethan-1-amine with CS₂ (3 equiv.) and Et₃N (4 equiv.) in DCM.

- Microwave Desulfurization : Treat the intermediate with DMT/NMM/TsO⁻ (1.3 equiv.) under microwave irradiation (90°C, 3 min).

- Isolation : Extract with ethyl acetate and purify via flash chromatography.

| Parameter | Details |

|---|---|

| Energy Source | Microwave (200 W) |

| Reaction Time | 3 minutes |

| Catalyst | DMT/NMM/TsO⁻ |

Biphasic System with TPATB

Tetrapropylammonium tribromide (TPATB) enables efficient desulfurization in a water/ethyl acetate biphasic system.

Procedure:

- Dithiocarbamate Synthesis : Mix 2-(methylthio)ethan-1-amine with CS₂ and K₂CO₃ in water.

- Oxidation : Add TPATB (1.2 equiv.) and NaHCO₃, stir at RT for 30 minutes.

- Separation : Extract the organic layer and evaporate to isolate the product.

| Parameter | Details |

|---|---|

| Solvent System | Water/Ethyl Acetate |

| Oxidizing Agent | TPATB |

| Advantages | Easy workup, minimal byproducts |

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Key Advantage |

|---|---|---|---|

| Thiophosgene | 70 | 1.5 hours | Scalability |

| Microwave | 90 | 3 minutes | Rapid synthesis |

| TPATB Biphasic | 80 | 30 minutes | Environmentally friendly |

Critical Considerations

化学反应分析

1-Isothiocyanato-2-(methylsulfanyl)ethane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to convert the isothiocyanate group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the isothiocyanate group, leading to the formation of thioureas or other derivatives.

Addition: The compound can undergo addition reactions with nucleophiles such as amines or alcohols to form

生物活性

1-Isothiocyanato-2-(methylsulfanyl)ethane, also known as 2-Methylthioethyl isothiocyanate, is a member of the isothiocyanate family, which is recognized for its diverse biological activities, particularly in the context of cancer prevention and antimicrobial properties. This compound is generated from glucosinolates found in cruciferous vegetables and has garnered attention for its potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with various cellular targets and pathways. Isothiocyanates (ITCs) are known to modulate phase I and II biotransformation enzyme activities, induce cell-cycle arrest, and promote apoptosis in cancer cells while exhibiting selective toxicity towards tumor cells compared to normal cells .

Key Mechanisms

- Cell Cycle Arrest and Apoptosis : ITCs induce cell cycle arrest in cancer cells, leading to increased apoptosis. This selective antiproliferative effect is due to the lower efficiency of DNA repair mechanisms in cancer cells compared to normal cells .

- Antioxidant Activity : The compound activates the Nrf2 pathway, enhancing the expression of antioxidant genes and reducing oxidative stress.

- Inhibition of Angiogenesis : By interfering with signaling pathways, this compound can inhibit angiogenesis, which is crucial for tumor growth and metastasis .

Biological Activities

The biological activities of this compound can be categorized into several key areas:

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. For example:

- Selective Cytotoxicity : Studies show that it selectively inhibits the growth of various cancer cell lines while sparing normal cells. This selectivity is critical for minimizing side effects during cancer treatment .

- Mechanistic Insights : The compound's ability to induce apoptosis through reactive oxygen species (ROS) generation has been documented, highlighting its potential as a chemopreventive agent .

Antimicrobial Properties

Isothiocyanates are noted for their antimicrobial effects against a range of pathogens:

- Bacterial Inhibition : this compound has demonstrated effectiveness against antibiotic-resistant strains of bacteria such as Helicobacter pylori, with minimal inhibitory concentrations (MICs) as low as 2 µg/mL .

- Broad Spectrum Activity : The compound also shows activity against Clostridium difficile and Clostridium perfringens, indicating its potential use in treating gastrointestinal infections .

In Vitro Studies

A series of studies have evaluated the cytotoxic effects of this compound on various cancer cell lines:

- Cell Viability Assays : In vitro assays using human lung cancer cell lines (A549 and H1299) showed that treatment with this compound resulted in significant reductions in cell viability compared to untreated controls. The assays utilized methods such as the sulforhodamine B (SRB) assay to quantify cell proliferation .

| Cell Line | Treatment Concentration | Cell Viability Reduction (%) |

|---|---|---|

| A549 | 20 µM | 75% |

| H1299 | 40 µM | 80% |

In Vivo Studies

Animal model studies have further corroborated the anticancer potential:

- Dosage Effects : Research indicates that lower doses provide protective effects against oxidative stress without significant toxicity, while higher doses may lead to adverse effects such as liver damage.

科学研究应用

Applications in Polymer Chemistry

1-Isothiocyanato-2-(methylsulfanyl)ethane serves as a valuable building block in the synthesis of polyurethanes and other polymeric materials. Its reactivity allows it to participate in cross-linking reactions, enhancing the mechanical properties and thermal stability of polymers.

Research into the biological activity of this compound indicates potential applications in medicine, particularly concerning its interactions with biological systems. Compounds containing isothiocyanate groups are known for their potential toxicity and allergenic properties; thus, understanding these interactions is crucial for assessing safety in industrial applications.

Case Study: Antifungal Properties

A study examined the antifungal properties of various isothiocyanates, including this compound. Results indicated that certain isothiocyanates exhibited significant antifungal activity against specific pathogens, suggesting potential applications in agricultural settings as natural fungicides .

Potential Therapeutic Uses

Isothiocyanates are also being studied for their anticancer properties. Research suggests that compounds like this compound may selectively inhibit cancer cell proliferation by disrupting DNA repair mechanisms more effectively than in normal cells . This selective activity presents opportunities for developing targeted cancer therapies.

Summary

相似化合物的比较

Comparison with Structurally Similar Compounds

Functional Group Variations

1-Isocyano-2-(methylsulfanyl)ethane

- Molecular Formula : C₄H₇NS

- Molecular Weight : 101.17 g/mol

- Key Differences: Replaces the isothiocyanate group (-N=C=S) with an isocyano group (-N≡C), reducing sulfur content and altering reactivity. Isocyano groups are less electrophilic than isothiocyanates, leading to distinct chemical behavior in nucleophilic reactions .

1-Isocyanato-2-(2-methoxyethoxy)ethane

- Molecular Formula: C₆H₁₁NO₃

- Molecular Weight : 145.16 g/mol

- Key Differences : Substitutes the methylsulfanyl group with a methoxy-ethoxy chain (-O-CH₂-CH₂-O-CH₃) and replaces the isothiocyanate with an isocyanato group (-N=C=O) . The ether chain enhances hydrophilicity, while the isocyanato group exhibits lower reactivity toward thiols compared to isothiocyanates .

Sulfur-Containing Analogues

1-Methoxy-2-(methylsulfanyl)ethane

- Molecular Formula : C₄H₁₀OS

- Molecular Weight : 106.18 g/mol

- Key Differences : Lacks the isothiocyanate group, featuring a methoxy group (-O-CH₃) instead. This compound is a simple sulfide-ether hybrid with reduced reactivity, primarily used in organic synthesis as a solvent or intermediate .

6-Methylsulfonylhexyl Isothiocyanate

- Molecular Formula: C₈H₁₅NOS₂

- Molecular Weight : 205.34 g/mol

- Key Differences : Incorporates a sulfonyl group (-SO₂-CH₃) and a longer hexyl chain. The sulfonyl group increases polarity and oxidative stability, making it more resistant to metabolic degradation compared to methylsulfanyl derivatives. This compound is studied for its enhanced bioactivity in cancer chemoprevention .

Chain-Length Variants

1-Isothiocyanato-8-(methylsulfonyl)-octane

- Molecular Formula: C₁₀H₁₉NOS₂

- Molecular Weight : 247.42 g/mol

- Key Differences : Extends the carbon chain to eight carbons and replaces the methylsulfanyl group with a methylsulfonyl group (-SO₂-CH₃) . The elongated hydrophobic chain improves membrane permeability, while the sulfonyl group enhances metabolic stability, making it a potent phase II enzyme inducer .

Structural and Functional Analysis

Molecular Properties Table

常见问题

Q. What are the recommended methods for synthesizing 1-Isothiocyanato-2-(methylsulfanyl)ethane in a laboratory setting?

- Methodological Answer : Synthesis typically involves coupling reactions between thiocyanate precursors and methylsulfanyl-containing intermediates. For example, Cu(I)-catalyzed reactions (e.g., azide-alkyne cycloaddition analogs) can be adapted to introduce the isothiocyanate group . Purification may require column chromatography or recrystallization, with solvent selection guided by polarity (e.g., ethyl acetate/hexane mixtures). Monitor reaction progress via thin-layer chromatography (TLC) and confirm product identity using spectroscopic techniques (see FAQ 2).

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : The isothiocyanate group (–N=C=S) exhibits a strong absorption band near 2050–2100 cm⁻¹, while the methylsulfanyl (–S–CH₃) group shows C–S stretches at 600–700 cm⁻¹ .

- NMR : ¹H NMR will display signals for the ethane backbone (δ ~2.5–3.5 ppm for –SCH₂– and δ ~3.5–4.5 ppm for –NCS adjacent protons). ¹³C NMR confirms the isothiocyanate carbon at δ ~120–130 ppm .

- Mass Spectrometry (MS) : Molecular ion peaks (M⁺) at m/z 133 (C₃H₇NS₂) and fragmentation patterns can validate the structure .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer :

- Use fume hoods to avoid inhalation and skin contact.

- Wear nitrile gloves, lab coats, and safety goggles.

- Store in airtight containers away from oxidizing agents.

- In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can crystallographic software like SHELX or OLEX2 be applied to determine the crystal structure of derivatives of this compound?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction (SCXRD) to obtain intensity data. For disordered structures (common in flexible ethane backbones), collect high-resolution data (<1.0 Å) .

- Structure Solution : Employ SHELXD for phase problem resolution via dual-space methods. OLEX2 integrates SHELX workflows for real-space refinement and disorder modeling .

- Refinement : Use SHELXL with anisotropic displacement parameters. For twinned crystals (e.g., monoclinic systems), apply HKLF5 format to refine twin laws .

Example Crystallographic Data :

| Parameter | Value (Example) | Source Compound |

|---|---|---|

| Space Group | C2/c | Analogous dithiol compound |

| Unit Cell (Å) | a=15.906, b=14.737, c=21.570 |

Q. What computational approaches are suitable for modeling the electronic properties of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-311+G(d,p) basis sets. Calculate electrostatic potential maps to identify reactive sites (e.g., electrophilic –N=C=S) .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in DMSO) using AMBER or GROMACS. Analyze hydrogen-bonding propensity with radial distribution functions (RDFs).

- TD-DFT : Predict UV-Vis spectra by modeling electronic transitions, validated against experimental λmax.

Q. How can researchers resolve discrepancies in reaction kinetic data involving this compound?

- Methodological Answer :

- Statistical Analysis : Apply bootstrap methods to assess confidence intervals for kinetic parameters (e.g., rate constants) .

- Mechanistic Validation : Compare experimental activation energies with computational predictions (DFT transition-state modeling).

- Cross-Validation : Replicate reactions under controlled conditions (e.g., inert atmosphere) to isolate variables like moisture or oxygen interference .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。